6-ブロモインドリン

概要

説明

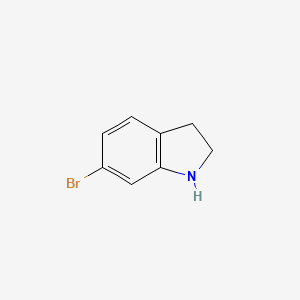

6-Bromoindoline is a brominated indoline derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 6th position of the indoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 6-Bromoindoline and its derivatives has been explored through various methodologies. For instance, the Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and proceeding through a series of reactions including nitration, reduction, and condensation with enolizable ketones . Another study describes the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization . Additionally, a regioselective synthesis of bromoindole alkaloids has been reported, which includes a sequential one-pot bromination-aromatization-bromination of N-carbomethoxyindoline .

Molecular Structure Analysis

The molecular structure of 6-Bromoindoline derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of specific intermolecular interactions . Similarly, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been characterized, providing insights into their molecular geometry .

Chemical Reactions Analysis

6-Bromoindoline and its derivatives participate in a variety of chemical reactions. They can undergo homocoupling reactions to form bipyridine derivatives , and they can also be used in catalytic activities such as Suzuki coupling reactions . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as a site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromoindoline derivatives are closely related to their molecular structure. The presence of bromine imparts certain characteristics such as higher molecular weight and potential reactivity towards nucleophilic substitution. The crystal packing and stability of these compounds are often influenced by hydrogen bonding and π-stacking interactions, as seen in the crystal structure analysis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also noteworthy and have been examined .

科学的研究の応用

化学合成におけるビルディングブロック

6-ブロモインドリンは、化学合成における貴重なビルディングブロックです . そのユニークな構造と反応性により、様々な複雑な分子の合成に用いられています .

6-置換インドールの合成

6-ブロモインドリンは、6-置換インドール化学における重要な出発物質です . 6-アルキルチオインドールを合成するために使用できます 。これは、医薬品化学や創薬において潜在的な用途があります。

3-アセトキシ-6-ブロモインドールの合成

6-ブロモインドリンは、3-アセトキシ-6-ブロモインドールの合成に使用できます . この化合物は、有機合成における有用な中間体であり、様々な他の官能基化インドールの調製に使用できます。

チリアンパープルの調製

6-ブロモインドリンは、チリアンパープルとしても知られる6,6'-ジブロモインジゴの合成に使用されます . チリアンパープルは、古代に使用されていた天然染料であり、その独特の色と安定性から現在でも注目を集めています .

6-アシルインドールの合成

6-ブロモインドリンは、6-アシルインドールの合成に使用できます . これらの化合物は、その潜在的な生物活性により、医薬品化学において興味深いものです。

tert-ブチル6-ブロモインドール-1-カルボキシレートの合成

6-ブロモインドリンは、tert-ブチル6-ブロモインドール-1-カルボキシレートの合成に使用できます . この化合物は、様々な医薬品や生物活性化合物の合成における有用な中間体です。

Safety and Hazards

作用機序

Mode of Action

It is known to be an indole derivative and undergoes palladium-catalyzed reactions .

Biochemical Pathways

It is known that 6-Bromoindoline can be used to synthesize various compounds, including 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate . .

Pharmacokinetics

It is suggested that 6-bromoindoline has high gastrointestinal absorption and is a cytochrome p450 1a2 inhibitor

特性

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYZAHZABCWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518084 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63839-24-7 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 6-position in indoline chemistry, and why is the synthesis of 6-bromoindoline important?

A: The 6-position in indoline is particularly important for its reactivity and influence on the overall molecule's properties. Specifically, 6-methoxyindoles and indolines are considered valuable building blocks for various pharmaceutical and material science applications. [] The ability to selectively introduce a bromine atom at the 6-position allows for further functionalization via nucleophilic substitution reactions. This is highlighted in research where 6-bromoindoline was successfully converted to 6-methoxyindolines and indoles. [] This selective bromination method offers a controlled approach to synthesizing a range of 6-substituted indoline derivatives, which are highly sought after for their potential biological activities and material properties.

Q2: Can you describe the process of synthesizing 6-bromoindoline as outlined in the research?

A: The research focuses on achieving regioselective bromination at the 6-position of the indoline molecule. [] One successful method involves treating indolines with bromine in a sulfuric acid medium, using silver sulfate as a catalyst. [] Another method utilizes bromine in a superacid environment to achieve the desired regioselectivity. [] Both approaches demonstrate the importance of carefully chosen reaction conditions to favor bromination specifically at the 6-position, paving the way for further derivatization and exploration of 6-bromoindoline's potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)